2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidine core fused with a tetrahydrofuran ring, substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a thioether-linked acetamide moiety. The acetamide is further functionalized with a 3-methoxybenzyl group, which may enhance lipophilicity and receptor binding. Structural analogs (e.g., quinazolinones, pyridazinones) exhibit antitumor and receptor agonist activities, implying shared pharmacophoric features .
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-16-6-2-5-15(11-16)12-23-20(26)14-30-21-18-8-3-9-19(18)25(22(27)24-21)13-17-7-4-10-29-17/h2,4-7,10-11H,3,8-9,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIYPKYQAYMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Cyclopenta[d]pyrimidine core : Imparts stability and potential interaction sites for biological targets.
- Thioether linkage : Enhances the compound's solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral properties : Potential inhibition of viral replication through interaction with viral enzymes.
- Anticancer effects : Induction of apoptosis in cancer cell lines.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with inflammation and cell growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives. Here are key findings:
Structural Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications to the furan and cyclopenta[d]pyrimidine moieties can significantly impact the biological efficacy of the compound. For instance:
- Substitution patterns on the furan ring enhance antiviral potency.
- Variations in the side chain (e.g., methoxybenzyl) influence cytotoxicity profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Antitumor Activity
Quinazolinone Derivatives (): Compounds with 2-mercaptoquinazoline cores linked to trimethoxyphenyl acetamide groups demonstrate potent antitumor activity. For example:
| Compound | Core Structure | Substituents | GI50 (µM) |
|---|---|---|---|
| A | Quinazolinone | Benzyl, trimethoxyphenyl | 7.24 |
| C | Quinazolinone | Phenethyl, trimethoxyphenyl | 3.16 |
| Target | Cyclopenta[d]pyrimidine | Furan-2-ylmethyl, 3-methoxybenzyl | N/A |
The 3-methoxybenzyl group in the target compound mirrors the trimethoxyphenyl moiety in analogs A and C, suggesting shared interactions with hydrophobic pockets in target proteins .
FPR Receptor Agonists ()
Pyridazin-3(2H)-one derivatives with methoxybenzyl acetamide groups act as formyl peptide receptor (FPR) agonists. Key examples:
| Compound | Core Structure | Receptor Specificity |
|---|---|---|
| N-(4-Bromophenyl)-2-[...] | Pyridazinone | FPR1/FPR2 mixed |
| Target Compound | Cyclopenta[d]pyrimidine | Unknown |
The target compound’s pyrimidine core differs from pyridazinone in nitrogen atom positioning, which may reduce FPR affinity but improve metabolic stability.
Thieno-Pyrimidine Derivatives (Evidences 4–5)
Compounds with cyclopenta[4,5]thieno[2,3-d]pyrimidin cores exhibit structural similarities but differ in substitution:
| Compound () | Substituents | Key Features |
|---|---|---|
| MFCD03474590 | 4-Chlorophenyl, 2-isopropylphenyl | Chlorine enhances electronegativity |
| Target Compound | Furan-2-ylmethyl, 3-methoxybenzyl | Furan may improve solubility |
The target compound’s furan substituent could reduce toxicity compared to chlorophenyl groups .
Physicochemical Properties and Hydrogen Bonding ()
The acetamide and pyrimidine moieties in the target compound likely form hydrogen bonds with biological targets or crystal lattice partners. Compared to quinazolinones, the cyclopenta[d]pyrimidine core may impose unique torsional angles, affecting packing efficiency and solubility. Etter’s graph set analysis could predict hydrogen-bonding patterns critical for crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
